molecular formula C19H22O7 B1170172 CARBOXYMETHYLAMYLOSE SODIUM SALT CAS No. 12768-31-9

CARBOXYMETHYLAMYLOSE SODIUM SALT

Cat. No.: B1170172
CAS No.: 12768-31-9
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Description

Carboxymethylamylose Sodium Salt is a water-soluble, anionic polysaccharide derivative, sharing key functional characteristics with the well-studied carboxymethyl cellulose (CMC). Its structure, featuring carboxymethyl groups grafted onto an amylose backbone, provides versatile functionality as a viscosity modifier, thickener, suspending agent, and stabilizer in aqueous systems, making it a valuable polymer for various research applications . In pharmaceutical research, this compound is of significant interest for developing drug delivery systems. Its anionic nature and ability to form gels or films can be exploited to create controlled-release formulations, mucoadhesive systems, and biocompatible hydrogels . Furthermore, its functional properties are valuable in food science investigations, such as studying texture modification, emulsion stabilization, and the development of gluten-free or reduced-fat food products, analogous to the uses of its cellulose counterpart . In material science, researchers utilize this compound as a dispersant for nanomaterials, a binder for electrodes in energy storage research, and a key component in creating biodegradable films and hydrogels for environmental applications like wastewater treatment . Its mechanism of action is primarily based on its hydrophilicity and an charge. Upon dissolution, the polymer chains hydrate and expand, increasing the viscosity and modifying the rheology of solutions. The carboxymethyl groups can interact with various solutes and surfaces through ionic, hydrogen bonding, and polar interactions, enabling its role in dispersion, stabilization, and binding processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

12768-31-9

Molecular Formula

C19H22O7

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Modifications

Principles of Carboxymethylation of Amylose (B160209)

The carboxymethylation of amylose is a heterogenous reaction that proceeds in two primary stages:

Alkalization : The amylose is first treated with a strong base, typically sodium hydroxide (B78521) (NaOH). This step is crucial as it activates the hydroxyl groups on the anhydroglucose (B10753087) units (AGU) of the amylose chain, converting them into more nucleophilic alkoxide ions (Starch-O⁻).

Etherification : The activated amylose then reacts with the carboxymethylating agent (e.g., monochloroacetic acid). The alkoxide nucleophile attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion and forming an ether linkage. This results in the attachment of a carboxymethyl group to the amylose backbone.

The primary reaction is accompanied by a side reaction where sodium hydroxide reacts with monochloroacetic acid to form sodium glycolate (B3277807) and sodium chloride as by-products. The reaction kinetics can be influenced by the method of synthesis; for instance, reactive extrusion can accelerate the reaction rate by a factor of a hundred compared to traditional solution-based methods. nih.gov Studies on the regioselectivity of the substitution on the anhydroglucose units have shown a general preference for C-2, followed by C-6, and then C-3 (C-2 > C-6 > C-3). nih.gov

The final properties of carboxymethylamylose sodium salt, particularly the Degree of Substitution (DS) and molecular weight, are highly dependent on several process parameters. The DS represents the average number of carboxymethyl groups substituted per anhydroglucose unit and can theoretically range from 0 to 3.

Sodium Hydroxide (NaOH) Concentration : The concentration of NaOH is a critical factor. Initially, increasing the NaOH concentration leads to a higher DS because it promotes the swelling of starch granules and the formation of reactive alkoxide centers. nih.govoup.comzut.edu.pl However, excessively high concentrations (e.g., above 40-50% w/v) can have a detrimental effect, causing a decrease in DS. nih.govoup.comoup.com This is attributed to the alkaline-induced degradation of the polymer chains and an increase in the competing side reaction that forms sodium glycolate. oup.com

Etherifying Agent Concentration : The molar ratio of the carboxymethylating agent (MCA or SMCA) to the anhydroglucose unit (AGU) directly impacts the DS. Generally, increasing the amount of the etherifying agent leads to a higher degree of substitution, although the reaction efficiency may decrease at very high ratios.

Reaction Temperature : Temperature plays a significant role in the reaction kinetics. Higher temperatures generally increase the reaction rate and, up to an optimal point, the DS. For instance, studies have found that the highest DS values were obtained when the reaction was performed at 58°C. However, temperatures that are too high can promote the side reaction and cause degradation of the polysaccharide, leading to a lower DS and reduced molecular weight.

Reaction Time : The duration of the etherification step also influences the DS. The DS tends to increase with longer reaction times as it allows for greater diffusion and reaction of the etherifying agent with the amylose molecules. ajchem-a.comresearchgate.net However, after a certain point, the rate of increase slows down, and prolonged reaction times may not significantly improve the DS.

Reaction Medium (Solvent) : The carboxymethylation is often carried out in an aqueous organic solvent slurry (e.g., isopropanol (B130326), ethanol) to facilitate the reaction while preventing the gelatinization and complete dissolution of the starch. The ratio of alcohol to water is crucial; an optimal amount of water is necessary to swell the granules and make the hydroxyl groups accessible, while an excess can lead to agglomeration. zut.edu.pl The choice of solvent also affects the DS, with isopropanol often being a preferred medium.

The interplay of these parameters determines the final characteristics of the this compound.

Table 1: Effect of NaOH Concentration on the Degree of Substitution (DS) of Carboxymethyl Rice Starch Data synthesized from studies on rice starch, which contains amylose.

NaOH Concentration (% w/v)Degree of Substitution (DS)
10Increases
20Increases
30Increases
40Peak/Maximum DS
50Decreases
60Decreases

This table is interactive and illustrates the general trend observed where the Degree of Substitution initially increases with NaOH concentration, reaches an optimum level, and then decreases due to degradation and side reactions. nih.govoup.comoup.com

To achieve a desired Degree of Substitution and specific properties in this compound, optimization of the synthesis process is essential. Statistical experimental design methods are powerful tools for this purpose.

Response Surface Methodology (RSM) : RSM is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. It is widely used to optimize the carboxymethylation process. nih.govresearchgate.net By designing a set of experiments, researchers can identify the optimal conditions for factors like NaOH concentration, MCA concentration, reaction time, and temperature to achieve a maximum DS or a specific target DS. nih.gov For example, a central composite design (CCD) can be applied to evaluate the effects of multiple variables simultaneously and identify significant interactions between them. nih.gov

Orthogonal Experimental Design : This method is also used to study the influence of multiple factors on the reaction with a minimal number of experiments. It helps in identifying the main factors affecting the DS and determining the optimal combination of reaction parameters.

These strategies allow for a more controlled and efficient synthesis process, enabling the production of this compound with tailored properties for specific applications.

Advanced Derivatization Techniques for Functional Enhancement

Beyond simple carboxymethylation, advanced derivatization techniques can be employed to further modify this compound, enhancing its functionality for specialized applications.

Graft copolymerization is a method used to modify the properties of a polymer by covalently bonding new polymer chains (grafts) onto the main polymer backbone. researchgate.netnih.gov This technique can introduce a wide range of functionalities to carboxymethylamylose.

The process typically involves creating active sites on the carboxymethylamylose backbone using chemical initiators (like potassium or ammonium (B1175870) persulfate) or high-energy radiation. nih.govijacskros.com These active sites then initiate the polymerization of a vinyl monomer, leading to the formation of a graft copolymer. researchgate.netijacskros.com

Common monomers grafted onto carboxymethyl polysaccharide backbones include:

Acrylamide and its derivatives

Acrylates, such as N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) nih.govresearchgate.net

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) ijacskros.com

A chemoenzymatic approach has also been used, where amylose graft chains are introduced onto a carboxymethyl cellulose (B213188) backbone via phosphorylase-catalyzed enzymatic polymerization. nih.gov This modification can lead to the formation of self-assembling nanofibers. nih.gov Grafting can significantly alter properties like hydrophobicity, thermal stability, and responsiveness to stimuli like pH and temperature. oup.comoup.comresearchgate.net

Cross-linking involves creating chemical bridges between polymer chains to form a three-dimensional network structure. ajchem-a.comvideleaf.com This modification transforms the soluble carboxymethylamylose into an insoluble but swellable hydrogel, significantly enhancing its water absorption capacity and mechanical stability. nih.govvideleaf.com The properties of the resulting hydrogel can be controlled by the type and density of the cross-links.

Various cross-linking agents can be used:

Epichlorohydrin : A common agent that forms ether linkages under alkaline conditions. ajchem-a.com

Polycarboxylic Acids : Non-toxic agents like citric acid, succinic acid, and glutaric acid can form ester bonds with the hydroxyl groups of the polysaccharide. zut.edu.plresearchgate.netmdpi.com

Dichloroacetic acid (DCA) : Can be used in a one-step process to simultaneously carboxymethylate and cross-link starch, forming diether bridges. nih.govgoogle.com

Sodium trimetaphosphate (STMP) : Forms phosphate (B84403) ester cross-links.

The cross-linking reaction can be performed during or after the carboxymethylation process. google.com These cross-linked architectures are particularly useful for applications such as superabsorbent materials, drug delivery systems, and for the removal of heavy metal ions from aqueous solutions. nih.govajchem-a.comresearchgate.net

Table 2: Common Cross-linking Agents and the Type of Linkage Formed

Cross-linking AgentChemical FamilyType of Linkage Formed
EpichlorohydrinEpoxideEther
Citric AcidPolycarboxylic AcidEster
Dichloroacetic AcidHalogenated Carboxylic AcidDiether
Sodium Trimetaphosphate (STMP)Inorganic PhosphatePhosphate Ester
GlutaraldehydeDialdehydeAcetal

This table provides an overview of different chemical agents used to create cross-linked architectures in carboxymethylated polysaccharides.

Esterification and Other Functional Group Incorporations

Beyond the primary carboxymethylation, the carboxymethyl amylose sodium salt backbone can be further modified to introduce a variety of functional groups, thereby tailoring its physicochemical properties for specific applications. These modifications primarily involve esterification of the remaining hydroxyl groups or reactions involving the introduced carboxyl groups.

Esterification Reactions

Esterification is a common method for modifying carboxymethyl amylose, often aimed at introducing hydrophobic characteristics to the otherwise hydrophilic polymer. This can be achieved by reacting the available hydroxyl groups on the amylose backbone with various acylating agents.

One approach involves the use of mixed anhydrides or fatty acid methyl esters under solvent-free conditions. researchgate.net For instance, carboxymethyl starch, a closely related polymer, has been successfully esterified with lauric acid and acetic anhydride (B1165640) or with methyl laurate (MELA) and methyl esters of rape seed oil (MERO). researchgate.net The reaction with mixed anhydrides (lauric acid and acetic anhydride) has been shown to yield derivatives, though the extent of esterification can be low. researchgate.net A more successful method involves the homogenization of carboxymethyl starch with fatty acid methyl esters like MELA or MERO in the presence of sodium acetate (B1210297), followed by heating to remove water and facilitate the reaction. researchgate.net

Another common esterification is acetylation, which can be achieved using reagents such as acetic anhydride, vinyl acetate, or acetic acid. researchgate.net For carboxymethylated polysaccharides, the process can be more complex, sometimes requiring the transformation of the sodium salt form to the free acid form (H-form) before reaction. For example, carboxymethyl cellulose acetate (CMCA) and carboxymethyl cellulose acetate butyrate (B1204436) (CMCAB) have been synthesized by first converting sodium carboxymethyl cellulose to its acid form. cellulosechemtechnol.ro This is followed by activation with acetic acid and then reaction with acetic anhydride or a mixture of acetic and butyric anhydrides, using sulfuric acid as a catalyst. cellulosechemtechnol.ro The reaction temperature is carefully controlled, initially kept low during catalyst addition and then raised to complete the reaction. cellulosechemtechnol.ro

The table below summarizes findings from esterification studies on carboxymethylated polysaccharides.

DerivativeStarting PolymerAcylating Agent(s)Catalyst/ConditionsReaction Temp.Reaction TimeReference
CMS-laurateCarboxymethyl Starch (CMS)Methyl laurate (MELA)Sodium acetate / 'Solvent-free'140°C30-180 min researchgate.net
CMS-rape seed oil esterCarboxymethyl Starch (CMS)Methyl esters of rape seed oil (MERO)Sodium acetate / 'Solvent-free'140°C30-180 min researchgate.net
Carboxymethyl Cellulose Acetate (CMCA)Carboxymethyl Cellulose (CMC-H)Acetic anhydrideSulfuric acid30-35°C, then 55-60°C6-8 h total cellulosechemtechnol.ro
Carboxymethyl Cellulose Acetate Butyrate (CMCAB)Carboxymethyl Cellulose (CMC-H)Acetic anhydride, Butyric anhydrideSulfuric acid30-35°C, then 55-60°C6-8 h total cellulosechemtechnol.ro

Incorporation of Other Functional Groups

Besides esterification, other functional groups can be incorporated onto the carboxymethyl amylose structure to introduce charges or other reactive moieties.

Amidation: The carboxyl groups of carboxymethyl amylose can be converted to amides. This modification is typically performed on the acid form of the polymer. Thermal amidation offers a solvent-free method where the acidified polymer is heated in the presence of various commercially available amines, including those with long aliphatic chains or aromatic groups. mdpi.com Another strategy involves a two-step process: first, the carboxyl groups are esterified, for example with methanol (B129727), and the resulting methyl ester is then reacted with an amidation reagent like n-alkylamines or hydrazine (B178648) in a process known as aminolysis. nih.gov The O-carboxymethyl groups are generally more accessible for these reactions compared to carboxyl groups located directly on the polysaccharide backbone. nih.gov

Quaternization and Amination: Cationic or ampholytic derivatives can be synthesized by grafting nitrogen-containing groups. For example, reacting high-amylose starch with glycidyltrimethylammonium chloride (GTMAC) during the carboxymethylation process results in a quaternized derivative, (2-hydroxypropyl)trimethylammoniumcarboxymethyl high-amylose starch (TMACMHAS). mdpi.com This introduces permanent positive charges from the quaternary ammonium groups. mdpi.comnih.gov Similarly, primary amino groups can be introduced. The amination of high-amylose starch with 2-chloroethylamine (B1212225) hydrochloride (CEA), followed by carboxymethylation, yields an aminoethylcarboxymethyl derivative (AECMHAS). mdpi.com These modifications introduce pH-responsive cationic charges alongside the anionic carboxymethyl groups, creating ampholytic polymers. mdpi.com

The table below provides an overview of research findings on the incorporation of non-ester functional groups onto carboxymethylated starch derivatives.

Modification TypeStarting PolymerPrimary ReagentResulting DerivativeFunctional Group AddedReference
QuaternizationHigh-Amylose Starch (HAS)Glycidyltrimethylammonium chloride (GTMAC)TMACMHAS(2-hydroxypropyl)trimethylammonium mdpi.com
AminationHigh-Amylose Starch (HAS)2-chloroethylamine hydrochloride (CEA)AECMHASAminoethyl mdpi.com
AmidationCarboxymethyl Cellulose (H-form)Various primary amines (e.g., octylamine)Amidated CMCN-alkylamide mdpi.com
AminolysisCarboxymethyl Cellulose (methyl ester)n-alkylamines, hydrazineN-alkylamides, hydrazide of CMCAmide, Hydrazide nih.gov

Iii. Advanced Spectroscopic and Structural Characterization

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is fundamental to confirming the chemical identity and structural details of Carboxymethylamylose Sodium Salt. By analyzing the interaction of electromagnetic radiation with the molecule, specific features such as functional groups, bonding arrangements, and atomic connectivity can be determined.

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in this compound, thereby confirming the success of the carboxymethylation process. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule.

The introduction of carboxymethyl groups onto the amylose (B160209) backbone results in the appearance of distinct peaks. The most significant of these are the strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), which definitively confirm the modification. cellulosechemtechnol.ro

Key findings from FTIR analysis include:

A broad and intense absorption band in the region of 3600-3200 cm⁻¹ is attributed to the stretching vibration of hydroxyl (-OH) groups present in the amylose backbone. oamjms.euresearchgate.net

Bands observed around 2900 cm⁻¹ correspond to the C-H aliphatic stretching vibrations. oamjms.eu

The successful carboxymethylation is primarily confirmed by a strong absorption peak appearing between 1640 and 1590 cm⁻¹, which is assigned to the asymmetric stretching vibration of the carboxylate (COO⁻) group. cellulosechemtechnol.rooamjms.eu

A second peak, typically found between 1450 and 1410 cm⁻¹, represents the symmetric stretching vibration of the carboxylate group. cellulosechemtechnol.rooamjms.eu

The region from 1200 to 1000 cm⁻¹ is dominated by C-O-C stretching from the pyranose ring of the amylose structure. cellulosechemtechnol.rooamjms.eu

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3600-3200 O-H Stretching Hydroxyl Group oamjms.euresearchgate.net
2900-2800 C-H Stretching Aliphatic CH, CH₂ oamjms.eu
1640-1590 Asymmetric Stretching Carboxylate (COO⁻) cellulosechemtechnol.rooamjms.eu
1450-1410 Symmetric Stretching Carboxylate (COO⁻) cellulosechemtechnol.rooamjms.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. It provides precise information about the molecular structure, including the degree of substitution (DS) and the specific sites of carboxymethyl group attachment on the anhydroglucose (B10753087) units (AGUs). Both ¹H and ¹³C NMR are utilized, often in combination with two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, for unambiguous signal assignment. nih.govcellulosechemtechnol.ro

Key findings from NMR studies include:

Degree of Substitution (DS): NMR is a primary method for accurately determining the DS, which defines how many hydroxyl groups per anhydroglucose unit have been replaced by carboxymethyl groups. nih.gov

Substitution Pattern: By analyzing chemical shifts, NMR can identify the reactivity of the different hydroxyl groups, typically found to be in the order of C2 > C6 > C3. nih.gov

Conformational Analysis: The chemical shifts of the substituent groups are sensitive to their local environment. Comparative analysis reveals steric hindrance and interactions between substituents on the same AGU, such as strong interactions between groups at the C2 and C3 positions. nih.govresearchgate.net

Signal Assignment: 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for the complete and accurate assignment of ¹H and ¹³C chemical shifts for both the amylose backbone and the carboxymethyl substituent groups. nih.govresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Carboxymethylated Anhydroglucose Units

Carbon Atom Chemical Shift Range (ppm) Notes Reference
C1 98-103 Anomeric carbon, sensitive to substitution at C2. researchgate.net
C2, C3, C4, C5 70-85 Ring carbons, shifts depend heavily on local substitution. researchgate.net
C6 60-68 Shift is significantly affected by substitution at the C6 position. researchgate.net
C=O 175-180 Carbonyl carbon of the carboxymethyl group. researchgate.net

Raman spectroscopy serves as a complementary vibrational technique to FTIR, offering a unique "molecular fingerprint" of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations. The technique provides valuable information about the chemical composition and molecular structure of the polymer. nih.gov

Like FTIR, Raman spectroscopy can confirm the success of the carboxymethylation reaction. The spectra of the modified polymer show characteristic bands that are absent in the native amylose.

Key findings from Raman spectroscopy include:

Confirmation of carboxymethylation is provided by the appearance of signals corresponding to the asymmetric (νas) and symmetric (νs) vibrations of the carboxylate (COO⁻) group, observed around 1611 cm⁻¹ and 1416 cm⁻¹, respectively. ncsu.edu

A band located around 1110 cm⁻¹ is attributed to the C-O-C stretching of the glycosidic bonds linking the glucose units. researchgate.net

A peak near 903 cm⁻¹ is characteristic of the polysaccharide backbone. researchgate.net

Changes in the intensity of bands associated with crystalline regions can indicate a shift towards a more amorphous structure after chemical modification. nih.gov

Table 3: Key Raman Bands for this compound

Wavenumber (cm⁻¹) Vibration Assignment Structural Feature Reference
1611 νas(COO⁻) Asymmetric Carboxylate Stretch ncsu.edu
1416 νs(COO⁻) Symmetric Carboxylate Stretch ncsu.edu
1110 ν(C-O-C) Glycosidic Bond Stretch researchgate.net

Morphological and Microstructural Analysis

Microscopy techniques are employed to investigate the physical form and surface features of this compound. These analyses provide insights into particle size, shape, surface texture, and nanoscale arrangement, which are critical for understanding the material's physical properties and performance in various applications.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of this compound at the microscale. It provides detailed images that reveal information about particle shape, size, aggregation, and surface texture.

Studies have shown that the morphology of the particles can be influenced by the synthesis conditions and the starting material. SEM analysis of pure sodium carboxymethyl cellulose (B213188), a closely related compound, shows a smooth, uniform, and non-porous surface. researchgate.net This contrasts with the fibrous nature of the original cellulose or the granular structure of native starch. When processed into different forms, such as hydrogels or films, the morphology changes significantly, often exhibiting a porous network structure which is also visible via SEM. researchgate.net

Atomic Force Microscopy (AFM) offers ultra-high-resolution imaging of the surface of this compound, providing topographical information at the nanometer scale. This technique is capable of visualizing individual polymer chains, allowing for direct observation of their conformation, arrangement, and interactions. researchgate.netresearchgate.net

AFM can be operated in various modes to probe not only the topography but also the mechanical properties of the sample surface, such as elasticity and adhesion. nih.gov In the context of this compound, AFM can be used to:

Visualize the self-assembly of polymer chains into nanofibers and films. nih.gov

Assess the surface roughness and homogeneity of cast films.

Study the branching of the amylose backbone at the molecular level. researchgate.net

Observe the dynamic behavior of the polymer chains in an aqueous environment. nih.gov

The insights gained from AFM are crucial for applications where nanoscale surface properties and molecular arrangement are paramount, such as in the formation of biocompatible films and membranes.

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and morphology of carboxymethyl amylose sodium salt at the nanoscale. This method provides direct imaging of the polymer's ultrastructure, revealing details about the arrangement of its constituent chains and the effects of carboxymethylation on the native amylose architecture.

In native starches, which are composed of amylose and amylopectin (B1267705), TEM can reveal the complex internal organization of starch granules, including alternating amorphous and crystalline shell-like structures. nih.gov For amylose specifically, TEM has been used to study the morphology of nanoparticles, which often appear as uniform spherical shapes with smooth, compact surfaces, typically ranging in size from 20 to 50 nm. researchgate.net The formation of these structures is driven by the precipitation of the linear amylose chains. researchgate.net

When amylose undergoes carboxymethylation to form carboxymethyl amylose sodium salt, the introduction of bulky carboxymethyl groups along the polymer backbone disrupts the regular, tightly packed structure of native amylose. This chemical modification is expected to alter the internal morphology significantly. TEM analysis can elucidate these changes, showing a more dispersed or altered granular remnant structure compared to the original amylose. The technique allows for the direct observation of how the substitution pattern and degree of substitution (DS) influence the internal matrix, potentially showing a transition from a semi-crystalline to a more amorphous internal structure.

X-ray Diffraction (XRD) for Crystalline and Amorphous Domain Quantification

X-ray Diffraction (XRD) is a fundamental technique for quantifying the crystalline and amorphous domains within carboxymethyl amylose sodium salt. This analysis provides insights into the long-range molecular order of the polymer, which is crucial for understanding its physical properties. Native starch granules exhibit characteristic XRD patterns corresponding to different crystalline polymorphs, primarily A-type, B-type, and C-type. springernature.com

The degree of crystallinity can be calculated from the XRD pattern by comparing the area of the crystalline peaks to the total area under the curve (including the amorphous halo). rsc.org For native starches, distinct diffraction peaks are observed. For instance, A-type starches show well-defined peaks at 2θ angles around 15° and 23°, with a doublet at approximately 17° and 18°. researchgate.net The modification to carboxymethyl amylose sodium salt typically results in the attenuation or complete disappearance of these sharp peaks, confirming a significant increase in the amorphous fraction. researchgate.net This structural change from a semi-crystalline to a more amorphous state is a direct consequence of the chemical substitution.

Polymorph TypeCharacteristic Diffraction Peaks (2θ)Reference
A-type (Native Starch)15°, 17°, 18°, 23° researchgate.net
B-type (Native Starch)5.6°, 15°, 17°, 22°, 24° mdpi.com
C-type (Native Starch)15.15°, 17.12°, 18.19°, 22.78° mdpi.com
V-type (Amylose-lipid complex)~4.4 Å spacing cerealsgrains.org
Carboxymethylated StarchBroad amorphous halo, attenuated native peaks researchgate.net

Molecular Weight Distribution Analysis (e.g., Gel Permeation Chromatography, Size Exclusion Chromatography)

The molecular weight and its distribution are critical parameters for defining the properties of carboxymethyl amylose sodium salt. Techniques such as Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) are widely employed for this purpose. shimadzu.com These methods separate molecules based on their hydrodynamic volume in solution, allowing for the determination of the average molecular weights and the polydispersity of the polymer. springernature.com

In a typical SEC/GPC analysis, a solution of the polymer is passed through a column packed with porous gel. shimadzu.com Larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have longer elution times. shimadzu.com By calibrating the column with polymer standards of known molecular weights, a relationship between elution volume and molecular weight can be established. cerealsgrains.org

The analysis yields several key parameters:

Weight-average molecular weight (Mw): More sensitive to the presence of high-molecular-weight chains.

Number-average molecular weight (Mn): More sensitive to the presence of low-molecular-weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample, while higher values indicate a broader distribution of chain sizes.

For carboxymethyl cellulose, a related polymer, GPC has been used to determine molecular weights, with values for Mw and Mn being reported for different samples. google.comgoogle.com For instance, one study reported an average molecular weight of 64,300 for a CMC sample. google.com The molecular weight of carboxymethyl amylose sodium salt can be influenced by the molecular weight of the starting amylose and the degree of degradation that may occur during the carboxymethylation process. SEC analysis of different carboxymethyl cellulose samples with degrees of substitution ranging from 0.75 to 1.25 showed molar masses in the range of 30 to 1000 kg/mol . acs.org

ParameterDescriptionTypical Findings for Related Polymers
Weight-Average Molecular Weight (Mw)Average molecular weight weighted by the mass of the molecules.Can range from tens to hundreds of thousands of g/mol. acs.org
Number-Average Molecular Weight (Mn)Average molecular weight weighted by the number of molecules.Typically lower than Mw.
Polydispersity Index (PDI)Mw/Mn; a measure of the breadth of the molecular weight distribution.Values greater than 1, indicating a distribution of polymer chain lengths.

Thermal Analysis for Phase Transitions and Degradation Behavior (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of carboxymethyl amylose sodium salt. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC thermograms can identify:

Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.

Melting Temperature (Tm): An endothermic peak indicating the melting of crystalline domains. For amylose, endothermic transitions related to the dissociation of amylose-lipid complexes or the melting of recrystallized amylose can be observed. cerealsgrains.orgthermalsupport.com

Decomposition: Exothermic peaks at higher temperatures often correspond to the thermal degradation of the polymer. researchgate.net

Studies on related compounds like carboxymethyl cellulose sodium salt (CMC-Na) show a main exothermic decomposition peak. researchgate.net For carboxymethyl starch sodium salts, decomposition has been observed to begin at temperatures above ~220°C. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile. A typical TGA curve for a carboxymethylated polysaccharide shows distinct stages of weight loss:

Initial Weight Loss: Occurring at temperatures up to around 100-190°C, this stage is attributed to the evaporation of absorbed moisture. mdpi.com

Primary Decomposition: A significant weight loss at higher temperatures (e.g., 220°C - 400°C) corresponds to the main degradation of the polymer backbone, including processes like decarboxylation and pyrolysis of the cellulosic structure. researchgate.netmdpi.com

Char Residue: The mass remaining at the end of the analysis at high temperatures (e.g., 600-1000°C) represents the formation of a stable carbonaceous char. researchgate.netcellulosechemtechnol.ro

TGA studies on carboxymethyl starch sodium salts have shown that decomposition is a multistage process, with dehydration being the first step. researchgate.net The final residue at 1000°C was reported to be between 9.1% and 12.5% depending on the degree of substitution. researchgate.net

Analysis TechniqueParameter MeasuredTypical Temperature Range/Value for Carboxymethylated PolysaccharidesReference
TGAInitial Moisture LossUp to ~190°C mdpi.com
TGAOnset of Major Decomposition> 220°C researchgate.net
TGAFinal Residue at 1000°C9.1% - 12.5% researchgate.net
DSCExothermic Decomposition Peak~284.5°C (for CMC-Na) researchgate.net

Iv. Rheological Behavior and Solution Dynamics

Polyelectrolyte Effects on Solution Viscosity and Flow Properties

As a polyelectrolyte, the viscosity of CMS-Na solutions is significantly affected by the electrostatic interactions along the polymer chain. In aqueous solutions, the sodium salt dissociates, leaving negatively charged carboxylate groups (COO-) on the amylose (B160209) backbone. The mutual repulsion between these charged groups leads to chain expansion and an increase in the hydrodynamic volume of the polymer, resulting in high solution viscosity. sciencesconf.orgsciepub.com

The degree of substitution (DS), which represents the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, plays a critical role. A higher DS leads to a greater charge density and, consequently, stronger electrostatic repulsion and higher viscosity. espublisher.com This effect is pH-dependent. In acidic conditions, the carboxylate groups are protonated to form carboxylic acid (COOH) groups, reducing the charge density and causing the polymer chains to adopt a more coiled conformation, which in turn lowers the viscosity. espublisher.com Conversely, in alkaline conditions (typically around pH 7 to 9), the carboxyl groups are fully ionized, leading to maximum chain extension and the highest viscosity. sciencesconf.orgespublisher.com

Table 1: Influence of pH on the Reduced Viscosity of a 0.1 wt.% Na-CMS Solution at 20°C

pHReduced Viscosity (Arbitrary Units)
2Low
4Increasing
6High
8Maximum
10Decreasing
12Low

Note: This table is illustrative, based on the general findings that viscosity is maximal around pH 8. espublisher.com

Shear-Dependent Rheology and Viscoelastic Response

CMS-Na solutions typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, particularly at higher concentrations. espublisher.comresearchgate.net This means that the viscosity of the solution decreases as the applied shear rate increases. At low shear rates, the polymer chains are entangled and randomly oriented, resulting in high viscosity. As the shear rate increases, the polymer chains align themselves in the direction of flow, reducing intermolecular entanglement and causing a decrease in viscosity. researchgate.net

The viscoelastic response of a material combines both viscous and elastic characteristics. wikipedia.org For CMS-Na solutions, this can be observed in their response to oscillatory shear. The storage modulus (G') represents the elastic component (energy stored), while the loss modulus (G'') represents the viscous component (energy dissipated). In gel-like systems, G' is typically greater than G''. researchgate.net

The concentration of CMS-Na in a solution has a profound impact on its rheological properties. Below a critical overlap concentration (c), the polymer coils are relatively isolated, and the solution exhibits more Newtonian-like behavior. nih.gov Above c, the polymer chains begin to overlap and entangle, leading to a significant increase in viscosity and more pronounced shear-thinning behavior. nih.govwhiterose.ac.uk The viscosity of CMS-Na solutions generally increases with increasing concentration. researchgate.netnih.gov

Molecular weight also plays a crucial role. At a given concentration, higher molecular weight CMS-Na will result in a more viscous solution due to a greater degree of chain entanglement. researchgate.netnih.gov Solutions of higher molecular weight CMS-Na also tend to exhibit shear-thinning behavior at lower shear rates. nih.gov

Table 2: Effect of Concentration and Molecular Weight on Apparent Viscosity of CMS-Na Solutions

Concentration (wt%)Molecular WeightApparent Viscosity (mPa·s)Rheological Behavior
0.7LowLowNear-Newtonian
1.5LowModerateShear-thinning
0.7HighModerateShear-thinning
1.5HighHighStrongly Shear-thinning

Note: This table provides a qualitative representation based on general principles reported in the literature. researchgate.net

The flow behavior of CMS-Na solutions can be described by various rheological models. The Ostwald-de Waele (or Power Law) model is often used to describe the shear-thinning behavior of polymer solutions. researchgate.netresearchgate.net

The Cross model is another useful equation for describing the viscosity of polymer solutions over a wide range of shear rates, including the Newtonian plateau at very low and very high shear rates, and the shear-thinning region in between. researchgate.netnih.gov

Impact of Ionic Strength and Solvent Composition on Rheological Profiles

The ionic strength of the solvent significantly influences the rheology of CMS-Na solutions. The addition of salts, such as sodium chloride, introduces counter-ions (e.g., Na+) that shield the electrostatic repulsion between the negatively charged carboxylate groups on the polymer chains. nih.govrsc.org This shielding effect leads to a more compact, coiled conformation of the polymer, reducing its hydrodynamic volume and consequently decreasing the solution viscosity. nih.govrsc.org The magnitude of this effect depends on the salt concentration; higher salt concentrations lead to a greater reduction in viscosity. researchgate.net

The composition of the solvent also plays a role. The addition of co-solvents, such as dihydroxy alcohols (e.g., propane-1,2-diol), can alter the solvent quality and polymer-solvent interactions, leading to changes in viscosity. nih.govmdpi.com For instance, the addition of certain polyhydroxy alcohols has been shown to increase the viscosity of CMS-Na solutions, which can be attributed to changes in polymer solubility and the formation of a more structured network. nih.gov

Gelation and Hydrogel Formation Kinetics and Mechanics

CMS-Na can form hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water. mdpi.com Gelation can be induced through various mechanisms, including changes in pH and the introduction of crosslinking agents. arxiv.orgnih.gov

Lowering the pH of a CMS-Na solution can induce gelation. arxiv.org As the pH decreases, the carboxylate groups become protonated, reducing electrostatic repulsion and allowing for the formation of intermolecular hydrogen bonds, which act as physical crosslinks. researchgate.netarxiv.org This process is reversible and sensitive to pH changes.

Chemical crosslinking can be achieved by adding multivalent cations (e.g., Ca²⁺, Al³⁺) or other chemical crosslinkers. mdpi.comnih.gov These agents form ionic bridges between the carboxylate groups on different polymer chains, creating a more stable and permanent gel network. mdpi.com The kinetics of gelation and the mechanical properties of the resulting hydrogel, such as its strength and elasticity, depend on factors like the concentration of CMS-Na, the type and concentration of the crosslinking agent, and the reaction conditions. nih.gov For instance, a lower concentration of CMS-Na in the reaction mixture can lead to a decrease in the crosslinking density of the hydrogel. nih.gov

Table 3: Factors Influencing CMS-Na Hydrogel Formation

FactorEffect
Decreasing pHPromotes physical gelation via hydrogen bonding arxiv.org
Increasing Polymer ConcentrationCan lead to stronger gels researchgate.net
Addition of Multivalent CationsInduces chemical crosslinking and gelation mdpi.com
Crosslinker ConcentrationAffects the crosslinking density and mechanical properties of the gel nih.gov

V. Polymeric Interactions and Complexation Science

Formation of Interpolymer Complexes (IPCs)

Interpolymer complexes (IPCs) are formed through the association of two or more complementary polymer species. Carboxymethyl amylose (B160209) sodium salt, being an anionic polyelectrolyte due to its carboxylate groups, readily forms IPCs with cationic polymers. This process, often referred to as complex coacervation, results in the formation of nanocomplexes with distinct properties from the individual polymers. nih.gov

A notable example is the complexation between carboxymethyl short-chain amylose (CSA) and hydroxypropyl trimethyl ammonium (B1175870) chloride chitosan (B1678972) (HACC), a quaternized chitosan derivative. nih.gov The formation and stability of these complexes are significantly influenced by the physicochemical environment and the specific characteristics of the polymers involved. nih.gov

The primary driving force for the formation of complexes between carboxymethyl amylose sodium salt and cationic polyelectrolytes is the electrostatic attraction between oppositely charged groups. nih.gov The negatively charged carboxylate groups (–COO⁻) on the carboxymethyl amylose backbone interact strongly with the positively charged groups on a complementary polymer, such as the protonated amine groups (–NH₃⁺) of chitosan. researchgate.net This interaction neutralizes the charges and leads to a significant reduction in the solubility of the polymers, promoting their association into a distinct complex phase. researchgate.net The strength of these electrostatic interactions is a critical factor in the initiation and stabilization of the polyelectrolyte complex. nih.govresearchgate.net

While electrostatic forces initiate the complexation, secondary forces play a crucial role in the stabilization of the resulting IPCs. nih.gov Isothermal titration calorimetry (ITC) studies on the complexation of carboxymethyl short-chain amylose have confirmed the involvement of both hydrogen bonding and hydrophobic interactions in the process. nih.gov

The interplay of these forces results in a spontaneous and stable complexation process. nih.gov

The formation of IPCs involving carboxymethyl amylose sodium salt is highly sensitive to both the stoichiometry of the interacting polymers and the pH of the solution. nih.gov

Stoichiometry: The ratio of the anionic and cationic polymers significantly affects the extent of complex formation. Turbidity measurements show that the maximum amount of complex is formed when a specific stoichiometric ratio of the reacting groups is reached. researchgate.net For instance, in the complexation of carboxymethyl short-chain amylose (CSA) with a cationic chitosan derivative, the mass ratio of the two polymers was found to be a critical parameter influencing complex formation. nih.gov

pH-Dependence: The pH of the medium governs the ionization state of the functional groups. The carboxyl groups of carboxymethyl amylose are protonated at low pH, reducing their negative charge and weakening the electrostatic attraction with cationic polymers. Conversely, as the pH increases, the carboxyl groups become fully deprotonated, enhancing the driving force for complexation. mdpi.comnih.gov Studies have shown that pH markedly influences the complexation behavior, with carboxymethyl amylose having a higher degree of substitution (DS) initiating complexation at a lower pH. nih.gov This pH-responsiveness is a key characteristic of these polyelectrolyte complexes. nih.govresearchgate.net

Table 1: Factors Influencing Carboxymethyl Short-Chain Amylose (CSA) Complexation with a Cationic Polymer nih.gov
Influencing FactorObservationUnderlying Mechanism
Mass Ratio (Stoichiometry)The ratio of CSA to the cationic polymer determines the extent of complex formation and particle properties (size, zeta potential).Achieving charge neutrality between the anionic carboxyl groups and the cationic groups of the partner polymer.
pHComplexation is highly dependent on pH. Lower pH can inhibit complex formation.pH controls the degree of ionization of the carboxyl groups on CSA. Protonation at low pH reduces negative charge.
Degree of Substitution (DS)CSA with a higher DS (e.g., 0.2) alters complexation at a lower mass ratio and pH, increasing turbidity.A higher DS provides more anionic sites for electrostatic interaction, strengthening the complexation ability.
Ionic StrengthThe formed CSA complexes exhibit good stability against changes in ionic strength.The combination of electrostatic, hydrogen bonding, and hydrophobic interactions creates a stable complex resistant to salt screening effects.

Interaction with Surfactants and Small Molecules

Carboxymethyl amylose sodium salt also interacts with amphiphilic molecules like surfactants and can encapsulate small molecules through the formation of inclusion complexes. These interactions are driven by the unique structural features of the amylose backbone and the presence of charged functional groups.

In the presence of oppositely charged (cationic) surfactants, carboxymethyl amylose sodium salt can form mixed aggregates or polymer-surfactant complexes. This interaction typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often much lower than the critical micelle concentration (CMC) of the free surfactant. researchgate.netnih.gov

The formation mechanism involves two primary steps:

Initial Electrostatic Binding: The cationic head groups of the surfactant molecules are electrostatically attracted to the anionic carboxylate groups on the polymer chain. This initial binding is cooperative. nih.gov

Hydrophobic Association: Once a few surfactant molecules are bound, their hydrophobic tails create localized hydrophobic patches along the polymer chain. These patches promote the further aggregation of surfactant molecules through hydrophobic interactions, leading to the formation of micelle-like clusters bound to the polymer. researchgate.netnih.gov

This process is a synergistic interaction where the polymer template facilitates the aggregation of surfactants. The component with the lower critical concentration in the mixed system tends to aggregate first, with the other component subsequently fusing into these aggregates to form the final mixed micelle structure. researchgate.netnih.gov

A fundamental property of the amylose component of starch is its ability to adopt a helical conformation, particularly in the presence of certain ligands. mdpi.comresearchgate.net This left-handed helical structure features a relatively hydrophobic inner cavity and a hydrophilic exterior. mdpi.com This architecture allows amylose to act as a host molecule, encapsulating small hydrophobic "guest" molecules within its cavity to form inclusion complexes. researchgate.netnih.gov

The carboxymethyl modification does not eliminate this intrinsic capability of the amylose backbone. The formation of these V-type inclusion complexes is driven by hydrophobic interactions between the guest molecule and the nonpolar interior of the amylose helix. mdpi.comnih.gov A wide variety of small molecules can be encapsulated, including lipids, alcohols, and flavor compounds. researchgate.netdiva-portal.org The stability and structure of these complexes depend on the size and shape of the guest molecule, which influences the number of glucose units per turn of the helix (typically 6, 7, or 8). nih.govcnrs.frresearchgate.net

Table 2: Examples of Guest Molecules Forming Helical Inclusion Complexes with Amylose researchgate.netcnrs.fr
Guest Molecule ClassSpecific ExamplesDriving ForceResulting Structure
Aromatic CompoundsNapth-1-ol, Salicylic acid, QuinolineHydrophobic interactions, Host-guest fitV-type amylose helices (V7 and V8 allomorphs)
Flavor CompoundsLimonene, Menthol, LinaloolHydrophobic interactionsHelical inclusion compounds with 8–16 glucose units per guest molecule
LipidsFatty acids, MonoglyceridesHydrophobic interactionsV-amylose crystalline complexes
AlcoholsIsopropanol (B130326), ButanolHydrophobic interactionsV-type amylose helices (e.g., V7 with isopropanol)

Vi. Research Applications in Advanced Materials and Systems Development

Polymer Matrix Systems for Controlled Release Research

High-amylose sodium carboxymethyl starch (HASCA), a form of carboxymethylamylose sodium salt, has been identified as a promising excipient for creating polymer matrix systems for oral sustained drug release. These systems can be manufactured through straightforward processes like direct compression or spray-drying, making them suitable for pharmaceutical formulation research.

The mechanism of sustained release from HASCA matrices is governed by a combination of swelling, diffusion, and erosion. When a tablet made from this material comes into contact with an aqueous medium, the polymer hydrates to form a viscous gel layer on the surface. This gel layer acts as a barrier, modulating the release of the entrapped drug.

Table 1: Factors Influencing Drug Release from HASCA Matrices

Factor Observation Implication on Release Kinetics
Tablet Weight Increased tablet weight corresponds to a longer total release time. Slower overall release rate due to a larger diffusion path and matrix volume.
Polymer Concentration Higher polymer concentration leads to a stronger, more resilient gel layer. Slower drug diffusion and matrix erosion, resulting in more sustained release.
Manufacturing Process Spray-drying can produce an excipient with optimal binding and sustained-release properties. Process parameters can be tuned to control tablet strength and release profile.
Polymer Hydration Forms a viscous gel layer upon contact with aqueous fluids. The gel layer is the primary barrier controlling the rate of drug diffusion.

Carboxymethyl high amylose (B160209) starch (CMHAS) exhibits pH-responsive properties, making it a valuable candidate for designing stimuli-sensitive matrices. This behavior is attributed to the presence of carboxylic acid groups on the amylose backbone.

In the acidic environment of the stomach, the carboxylic groups become protonated. This reduces electrostatic repulsion between the polymer chains, leading to the formation of a compact outer layer on the tablet. This layer acts as a barrier, preventing the acidic medium from penetrating the core of the matrix and thus protecting the drug from premature release.

Conversely, in the neutral to alkaline pH of the intestine, the carboxylic groups are deprotonated and become ionized (-COO⁻). The resulting electrostatic repulsion causes the polymer chains to uncoil and hydrate more extensively. This leads to significant swelling of the matrix, followed by erosion or disintegration, which facilitates the release of the drug in the intestinal tract. This pH-dependent structural change has been leveraged in the formulation of gastro-resistant tablets for the targeted delivery of various agents. In vitro studies confirm that drug release from optimized HASCA formulations is not significantly affected by acidic pH or the time spent in an acidic medium cnr.it.

Development of Scaffolds for Tissue Engineering Research

The application of carboxymethyl amylose sodium salt specifically as a primary structural scaffold in tissue engineering is an emerging area of investigation. While more commonly studied derivatives like carboxymethyl cellulose (B213188) and chitosan (B1678972) are prevalent in this field, research indicates potential roles for carboxymethyl amylose. Studies have mentioned the use of carboxymethyl amylose in formulations designed to direct the differentiation of human mesenchymal stem cells in vitro tue.nl.

Furthermore, carboxymethyl amylose has been identified as a potential component in the fabrication of edible microcarriers. These microcarriers are being researched for applications in cultured meat production, where they could serve as a scaffold for growing anchorage-dependent cells google.com. However, detailed research focusing on the mechanical properties, biocompatibility, and cell-material interactions of pure carboxymethyl amylose scaffolds is not yet extensively documented in the available literature.

Fabrication of Functional Films and Coatings

Carboxymethyl amylose (CMA) possesses film-forming properties that are being explored for the fabrication of functional films and coatings chempap.org. The characteristics of these films can be influenced by the degree of substitution (DS) of the carboxymethyl groups on the amylose polymer chain chempap.org.

The molecular structure of carboxymethyl amylose allows it to form films that can act as a barrier. A patent has described a medication formulation where carboxymethyl amylose is used in a film intended to provide an effective and reliable mechanical barrier google.com. Research on amylose-grafted carboxymethyl cellulose, a related composite material, has shown that self-assembled nanofiber films can be constructed, and the mechanical properties of these films are dependent on the morphology of the self-assembled structures researchgate.net. While these findings suggest potential, comprehensive quantitative data on the specific barrier properties (e.g., against oxygen or water vapor) and mechanical characteristics (e.g., tensile strength, elongation at break) of films made purely from carboxymethyl amylose sodium salt are limited in current research literature.

Research has demonstrated that carboxymethyl amylose (CMA) can serve as a macromolecular scaffold for the integration and organization of active components, particularly organic chromophores and dyes cnr.it. In acidic solutions, CMA exists as a coil of helical segments. This structure can be modified by the presence of certain cationic dyes, inducing the formation of a "super-helix" mediated by the aggregation of the dye molecules along the polymer chain cnr.it. This interaction indicates that CMA can be used to control the spatial arrangement and photophysical properties of functional molecules within a matrix researchgate.net.

In a different context, carboxymethyl amylose is used to form complex coacervates, which are membrane-free micro-compartments that can encapsulate and sequester active components like proteins and enzymes acs.orgnih.govacs.org. These systems are being investigated as models for artificial cells and for modulating enzyme activity, representing a method of integrating bioactive components into a CMA-based matrix acs.orgnih.govacs.org.

Nanoparticle and Microparticle Formulation Research for Encapsulation

This compound, particularly in its forms as Carboxymethylated Short-Chain Amylose (CSA) and High-Amylose Sodium Carboxymethyl Starch (HASCA), is extensively researched for creating nanoparticles and microparticles designed for encapsulation. These particles serve as protective carriers for sensitive bioactive compounds and drugs.

Research has demonstrated the successful use of CSA in fabricating core-shell nanoparticles for the delivery of curcumin. google.com In these systems, a core of zein (B1164903) protein loaded with curcumin is encapsulated by a CSA shell. google.com The addition of the CSA layer significantly improves the dispersion and stability of the nanoparticles. google.com Another notable application is the development of complex nanoparticles through ionic gelation, combining CSA with chitosan. frontiersin.org This method leverages the electrostatic interactions between the anionic carboxymethyl groups of CSA and the cationic amino groups of chitosan. frontiersin.org These nanoparticles have shown high efficiency in encapsulating peptide drugs like insulin (B600854), with an encapsulation efficiency reaching 85.2%. frontiersin.org

In the realm of microparticles, HASCA has been investigated as an excipient for oral, sustained-release drug formulations. researchgate.netuta.cl A spray-drying process has been developed to produce an amorphous form of HASCA (SD HASCA) that possesses optimal binding and sustained-release properties for direct compression tableting. researchgate.netuta.clnih.gov This material allows for the creation of robust matrix tablets that can control the release of water-soluble drugs. researchgate.net

Base PolymerFormulationEncapsulated AgentKey Research FindingReference
Carboxymethylated Short-Chain Amylose (CSA)Core-Shell Nanoparticles (with Zein)CurcuminCSA shell improves nanoparticle dispersion and stability. google.com
Carboxymethylated Short-Chain Amylose (CSA)Complex Nanoparticles (with Chitosan)InsulinAchieved a high insulin encapsulation efficiency of 85.2% and demonstrated sustained release. frontiersin.org
High-Amylose Sodium Carboxymethyl Starch (HASCA)Spray-Dried Microparticles for TabletsTramadol HydrochlorideSD HASCA acts as a promising excipient for oral, sustained-release matrix tablets. researchgate.net

Biomaterial Development and Biocompatibility Assessment (from a material perspective)

The inherent properties of starch-based polymers make them attractive for biomedical applications, and carboxymethylation further enhances their utility as biomaterials. This compound and its related compound, Carboxymethyl Starch (CMS), are recognized for their excellent biocompatibility. google.comfrontiersin.orghorizonepublishing.com

From a material perspective, biocompatibility is a critical prerequisite for any substance intended for medical use. Modified starches like CMS are known to be safe, absorbable by the human body, and exhibit no toxic side effects when used in applications such as plasma substitutes. google.com Research on nanoparticles composed of Carboxymethyl Short-Chain Amylose and chitosan has demonstrated excellent cytocompatibility in cell culture studies. frontiersin.org Similarly, porous microspheres of sodium carboxymethyl starch have been shown to have favorable cytocompatibility and hemocompatibility. acs.org

Further studies have delved into the specific interactions of these materials at the cellular level. An assessment of Carboxymethyl Amylose (CM-amylose) as a component of coacervates for synthetic cell development found that CM-amylose displayed no relevant toxicity. acs.orgtue.nl This low toxicity profile is crucial for its use in advanced applications like tissue engineering and regenerative medicine. The development of hydrogels from carboxymethyl chitosan and oxidized carboxymethyl starch also highlights the desirable biocompatibility of these starch derivatives for encapsulating islets in diabetes treatment research. nih.gov These findings underscore the material's suitability for creating scaffolds, drug delivery systems, and hemostatic agents that can safely interact with biological systems. google.comfrontiersin.org

MaterialApplication/System StudiedBiocompatibility FindingReference
Carboxymethyl Starch (CMS)Hemostatic agents, Plasma substitutesRecognized for biocompatibility and safety with no toxic side effects. google.com
Carboxymethyl Short-Chain Amylose (CMSCA) / Chitosan NanoparticlesOral delivery systemObserved to have excellent cytocompatibility in cell culture. frontiersin.org
Porous Sodium Carboxymethyl Starch (CMS–Na-P) MicrospheresHemostasis and wound healingExhibited favorable cytocompatibility and hemocompatibility. acs.org
Carboxymethyl Amylose (CM-amylose)Coacervate-based synthetic cellsDisplayed no relevant toxicity in cytotoxicity assessments. acs.orgtue.nl
Carboxymethyl Starch (oxidized) / Carboxymethyl Chitosan HydrogelIslet encapsulationDemonstrated desirable biocompatibility for cell transplantation. nih.gov

Research in Adsorption and Environmental Remediation Systems

In the field of environmental science, Carboxymethyl Starch, a closely related derivative, is being explored as a sustainable and cost-effective adsorbent for water purification. nih.govmdpi.comencyclopedia.pub Native starch has limited adsorption capabilities, but chemical modification to introduce carboxymethyl groups significantly enhances its ability to bind with pollutants. nih.govmdpi.com

Research has focused on using Carboxymethyl Starch to remove contaminants such as heavy metals and organic dyes from wastewater. nih.govencyclopedia.pub A novel adsorbent was synthesized by grafting poly(2-carboxyethyl acrylate) onto Carboxymethyl Starch. researchgate.netuta.cl This material demonstrated a very high removal efficiency for Methylene Blue dye, reaching up to 99.3%. uta.cl The adsorption process was found to follow a pseudo-second-order kinetic model, suggesting that the mechanism is chemisorption. uta.cl Furthermore, the Langmuir adsorption isotherm model best represented the experimental data, indicating that the dye molecules form a monolayer on the surface of the adsorbent. uta.cl

The effectiveness of starch-based adsorbents is attributed to the presence of functional groups like carboxyl groups, which can chelate with heavy metal ions and form bonds with dye molecules. nih.govencyclopedia.pub These modified starches are seen as a promising, biodegradable, and non-toxic alternative to conventional adsorbents for sustainable environmental remediation. mdpi.comencyclopedia.pub

Adsorbent MaterialTarget PollutantKey Research FindingReference
Carboxymethyl Starch grafted poly(2-carboxyethyl acrylate)Methylene Blue (MB) dyeAchieved a maximum removal efficiency of 99.3%. Adsorption follows a monolayer pattern (Langmuir isotherm) and chemisorption mechanism. uta.cl
Starch-functionalized iron oxide nanocompositeCadmium (Cd(II))Adsorption efficiency ranged from 76% to 93% in various water types. encyclopedia.pub
Starch-functionalized iron oxide nanocompositeLead (Pb(II))Demonstrated a maximum adsorption efficiency of 97% to 98%. nih.govencyclopedia.pub
Carboxymethyl Starch grafted magnetic bentoniteTetracyclineCited as an effective adsorbent for pharmaceutical pollutants. nih.gov

Vii. Degradation Pathways and Stability Investigations

Mechanisms of Enzymatic Biodegradation

The enzymatic biodegradation of sodium carboxymethyl amylose (B160209) is primarily governed by the susceptibility of its α-(1,4)-glycosidic linkages to enzymatic hydrolysis, a process influenced by the presence and distribution of carboxymethyl groups along the amylose backbone. The principal enzymes involved in the degradation of the starch-based backbone are amylases, particularly α-amylase.

Alpha-amylase is an endoenzyme that randomly cleaves the α-1,4 glycosidic bonds within the amylose chain, leading to a rapid reduction in polymer chain length and, consequently, a decrease in viscosity. umd.edu This process yields a mixture of smaller oligosaccharides, maltose, and glucose. However, the carboxymethyl substituents (-CH₂COONa) attached to the hydroxyl groups of the anhydroglucose (B10753087) units can sterically hinder the access of α-amylase to the glycosidic linkages. nih.gov The extent of this inhibition is dependent on the degree of substitution (DS)—the average number of carboxymethyl groups per anhydroglucose unit—and their specific placement on the C-2, C-3, and C-6 hydroxyls.

Research on high-amylose sodium carboxymethyl starch has shown that while the polymer is subject to biodegradation by α-amylase, the release of active substances from a matrix made of this polymer is not always significantly accelerated by the enzyme's presence. nih.gov This suggests that the degradation process may be more complex, potentially involving an initial surface erosion mechanism rather than a complete bulk degradation. An increase in α-amylase concentration can lead to a greater emphasis on polymer erosion as a mechanism for the breakdown of the matrix. nih.gov The enzymatic process can be intentionally utilized; for instance, α-amylase can be used as a pretreatment to destroy the crystalline structure of starch, which facilitates subsequent chemical modifications like carboxylation. nih.govbohrium.com

Table 1: Factors Influencing the Enzymatic Biodegradation of Sodium Carboxymethyl Amylose
FactorEffect on BiodegradationMechanism of Action
Primary Enzymeα-Amylase is the key enzyme responsible for hydrolyzing the α-1,4 glycosidic bonds of the amylose backbone. umd.eduRandom endo-hydrolysis of the polymer chain, leading to a reduction in molecular weight. umd.edu
Degree of Substitution (DS)Higher DS generally leads to a decreased rate of enzymatic degradation.Carboxymethyl groups create steric hindrance, preventing the enzyme from accessing the glycosidic linkages. nih.gov
Enzyme ConcentrationIncreased enzyme concentration can accelerate the rate of degradation. nih.govA higher concentration of enzyme molecules increases the probability of successful binding and catalysis at available sites. nih.gov
Substituent DistributionNon-uniform substitution can lead to preferential degradation of less-substituted regions.Enzymes will more readily attack segments of the polymer chain with fewer or no carboxymethyl groups.

Hydrolytic Stability in Diverse Aqueous Environments

The stability of sodium carboxymethyl amylose in aqueous solutions is a critical factor for its application and is significantly influenced by environmental conditions such as pH, temperature, and the presence of electrolytes. The polymer contains two primary types of chemical bonds susceptible to hydrolysis: the α-(1,4)-glycosidic bonds of the amylose backbone and the ether linkages of the carboxymethyl substituents.

In general, the introduction of hydrophilic carboxymethyl groups enhances the polymer's affinity for water, leading to increased solubility in cold water and a reduced tendency for retrogradation (recrystallization) compared to native starch. zut.edu.pl However, the stability of the polymer in solution is not absolute. The glycosidic bonds are susceptible to acid-catalyzed hydrolysis. Under strongly acidic conditions (low pH), the rate of hydrolysis increases, leading to a breakdown of the polysaccharide backbone and a reduction in the solution's viscosity. nih.gov Conversely, in neutral to moderately alkaline solutions (pH ~8), the polymer exhibits its highest viscosity and stability, as the carboxylate groups are fully ionized, leading to electrostatic repulsion between chain segments and subsequent chain expansion. espublisher.com

Temperature also plays a crucial role. While moderate heating can aid in the dissolution of the polymer, elevated temperatures can accelerate the degradation process. An increase in temperature generally leads to a decrease in the viscosity of sodium carboxymethyl amylose solutions. espublisher.com This effect is partly due to increased polymer chain mobility but can also be attributed to an enhanced rate of hydrolytic cleavage of glycosidic bonds, a process that becomes more significant at higher temperatures. researchgate.net The thermal stability of carboxymethylated starch is generally considered to be enhanced compared to native starch due to the modification. sci-hub.box

The presence of salts (electrolytes) in the aqueous environment can influence the polymer's conformation and stability. The addition of salts like sodium chloride can shield the electrostatic repulsion between the negatively charged carboxylate groups on the polymer chain. This charge-shielding effect typically causes the polymer coils to contract, leading to a decrease in solution viscosity. While this is primarily a conformational change, very high salt concentrations, particularly at elevated temperatures, could potentially influence the rate of hydrolytic degradation. sci-hub.box

Table 2: Influence of Environmental Factors on the Hydrolytic Stability of Sodium Carboxymethyl Amylose
FactorConditionEffect on Stability and Properties
pH Acidic (e.g., pH < 4)Increased rate of acid-catalyzed hydrolysis of glycosidic bonds, leading to depolymerization and reduced viscosity. nih.gov
Neutral to Slightly Alkaline (e.g., pH 7-9)Maximum stability and viscosity due to full ionization of carboxylate groups and chain expansion. espublisher.com
Strongly Alkaline (e.g., pH > 10)Generally stable, but extreme alkaline conditions could potentially promote degradation over long periods.
Temperature AmbientSolutions are generally stable.
ElevatedAccelerates hydrolytic degradation, leading to a significant and often irreversible decrease in viscosity. espublisher.comresearchgate.net
Electrolytes (Salts) Low to Moderate ConcentrationCauses polymer chains to coil due to charge shielding, resulting in decreased viscosity. sci-hub.box
High ConcentrationSignificant reduction in viscosity; may influence long-term hydrolytic stability, especially in combination with high temperature.

Photodegradation Phenomena and Oxidative Stability

Sodium carboxymethyl amylose, like other polysaccharides, is susceptible to degradation upon exposure to ultraviolet (UV) radiation and chemical oxidizing agents. These processes can lead to significant changes in the chemical structure and physical properties of the polymer.

Photodegradation: Exposure to UV radiation, particularly in the presence of oxygen, can initiate photo-oxidative degradation. conicet.gov.arresearchgate.net The energy from UV photons can be absorbed by chromophores within the polymer or by impurities, leading to the formation of highly reactive free radicals. nih.gov This initiates a chain reaction mechanism that results in the cleavage of the α-(1,4)-glycosidic bonds and the C-C bonds within the anhydroglucose units. conicet.gov.armdpi.com The primary consequences of photodegradation are a reduction in the average molecular weight (depolymerization), an increase in chain scission, and the formation of new functional groups, such as carbonyl and carboxyl groups, along the polymer chain. conicet.gov.arresearchgate.net These chemical changes often manifest as yellowing of the material and a deterioration of its mechanical properties. The specific wavelength of UV light can influence which part of the starch molecule is preferentially attacked; for example, some studies suggest UV-B radiation tends to attack amylose chains. mdpi.com

Oxidative Stability: Sodium carboxymethyl amylose can be degraded by chemical oxidizing agents. The susceptibility to oxidation depends on the type and concentration of the oxidant and the reaction conditions. Strong oxidizing agents can non-selectively cleave glycosidic linkages, leading to depolymerization. More specific oxidation can also occur. For instance, periodate oxidation (e.g., using sodium periodate) is a well-known reaction that specifically cleaves the C-2 and C-3 bond of the anhydroglucose unit, resulting in the formation of a dialdehyde derivative (dialdehyde carboxymethyl amylose). researchgate.netuc.edu This reaction fundamentally alters the structure of the glucose ring. Other oxidants, like hydrogen peroxide, can also be used to modify the polymer, potentially leading to the introduction of carbonyl and carboxyl groups and some degree of depolymerization. uc.edu The introduction of carboxymethyl groups can potentially affect the oxidative stability, but the polysaccharide backbone remains the primary site for oxidative attack. Furthermore, oxidation is sometimes employed as a deliberate modification strategy to enhance properties like dispersibility and stability in aqueous solutions. nih.gov

Table 3: Effects of UV Radiation and Chemical Oxidation on Sodium Carboxymethyl Amylose
Degradation TypePrimary EffectChemical/Structural ChangesPhysical Consequences
Photodegradation (UV Radiation) Polymer Chain ScissionCleavage of α-(1,4)-glycosidic bonds. conicet.gov.armdpi.comReduction in average molecular weight and viscosity. conicet.gov.ar
Free Radical FormationInitiation of radical chain reactions that propagate degradation. researchgate.netnih.govDeterioration of mechanical properties. researchgate.net
Photo-oxidationFormation of carbonyl (-C=O) and additional carboxyl (-COOH) groups. conicet.gov.arresearchgate.netYellowing, changes in solubility and hydrophilicity.
Chemical Oxidation DepolymerizationCleavage of glycosidic linkages by strong, non-specific oxidants.Reduced molecular weight and viscosity.
Ring Cleavage (Specific Oxidation)Cleavage of the C2-C3 bond by agents like periodate, forming dialdehyde units. researchgate.netuc.eduSignificant alteration of chemical structure and functionality.

Viii. Computational Modeling and Simulation for Predictive Analysis

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. cnrs.fr By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and intermolecular interactions of carboxymethyl amylose (B160209) sodium salt in various environments.

The conformational landscape of polysaccharides is vast due to the large number of rotatable bonds. springernature.comresearchgate.net MD simulations, particularly high-temperature MD, can effectively explore this conformational space to identify low-energy structures and transitional pathways between them. researchgate.net For carboxymethyl amylose sodium salt, key conformational features of interest include the helical structure of the amylose backbone and the flexibility of the carboxymethyl side chains. The degree of substitution (DS) with carboxymethyl groups is expected to significantly influence the polymer's conformation by introducing electrostatic repulsion between the negatively charged carboxylate groups, leading to a more extended and rigid structure compared to native amylose.

MD simulations can also elucidate the interaction dynamics of carboxymethyl amylose sodium salt with other molecules, such as water, ions, and active pharmaceutical ingredients (APIs). The simulations can reveal the nature and strength of these interactions, which are predominantly governed by hydrogen bonding, electrostatic interactions, and van der Waals forces. mdpi.com Understanding these interactions is crucial for predicting the solubility, viscosity, and drug-release characteristics of the polymer.

The choice of a suitable force field is critical for the accuracy of MD simulations of carbohydrates. nih.gov Several force fields have been developed and parameterized for polysaccharides, including CHARMM, AMBER/GLYCAM, and GROMOS. acs.orgmaynoothuniversity.ie The selection of an appropriate force field, along with the accurate modeling of solvent effects, is paramount for obtaining meaningful results. acs.org

Table 1: Key Parameters in Molecular Dynamics Simulations of Polysaccharides

Parameter Description Relevance to Carboxymethyl Amylose Sodium Salt
Force Field A set of empirical potential energy functions and parameters that describe the interactions between atoms.Determines the accuracy of the calculated forces and, consequently, the reliability of the simulation. Force fields like GLYCAM and CHARMM are specifically parameterized for carbohydrates. acs.orgmaynoothuniversity.ie
Solvent Model The representation of the solvent molecules (e.g., water) in the simulation.Explicit solvent models provide a more realistic representation of hydration and its effect on polymer conformation and interactions.
Temperature and Pressure Thermodynamic conditions of the simulation.Can be varied to study the stability of the polymer under different processing and physiological conditions.
Simulation Time The duration of the simulated physical time.Must be sufficiently long to capture the relevant conformational changes and molecular motions, which for polymers can be on the nanosecond to microsecond timescale. cnrs.fr
Degree of Substitution (DS) The average number of carboxymethyl groups per anhydroglucose (B10753087) unit.A key structural parameter that can be varied in the simulation to study its effect on conformation, flexibility, and interactions.

Molecular Docking for Ligand-Polymer Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or, in this case, a polymer) to form a stable complex. taylorfrancis.com This method is instrumental in understanding the binding mechanisms of small molecules, such as drugs, with polymeric carriers like carboxymethyl amylose sodium salt. While challenging due to the flexibility of both the polymer and the ligand, molecular docking can provide valuable insights into the binding affinity, binding site location, and the nature of the interactions involved. researchgate.net

The binding of a ligand to carboxymethyl amylose sodium salt can occur through various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The carboxymethyl groups and the hydroxyl groups of the amylose backbone provide numerous potential sites for hydrogen bonding. The negatively charged carboxylate groups can also engage in electrostatic interactions with positively charged ligands.

Several docking programs, such as AutoDock, GOLD, and Glide, can be employed for this purpose. nih.gov The accuracy of molecular docking studies on polysaccharides can be improved by incorporating experimental data, such as from NMR or X-ray crystallography of related systems, to guide the docking process. nih.gov Furthermore, combining docking with subsequent MD simulations can provide a more dynamic and realistic picture of the ligand-polymer complex. profacgen.com

Table 2: Potential Interaction Sites for Ligand Binding to Carboxymethyl Amylose Sodium Salt

Functional Group on Polymer Type of Interaction Potential Ligand Moieties
Carboxymethyl group (-CH₂COO⁻Na⁺)Electrostatic, Hydrogen bondingPositively charged groups (e.g., amines), Hydrogen bond donors (e.g., hydroxyls, amides)
Hydroxyl groups (-OH)Hydrogen bondingHydrogen bond acceptors and donors (e.g., carbonyls, ethers, amines)
Glucopyranose ringHydrophobic interactions (CH groups)Aromatic rings, Alkyl chains
Glycosidic linkages (α-1,4)van der Waals interactionsVarious small molecules

Predictive Modeling of Macroscopic Properties from Microscopic Interactions

Predictive modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) models, aim to establish a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. researchgate.netacs.org For polymers like carboxymethyl amylose sodium salt, QSPR can be a powerful tool to predict properties like solubility, viscosity, and drug-loading capacity based on molecular descriptors derived from its structure. aip.org

The development of a QSPR model involves several steps:

Data Set Collection: A diverse set of polymers with known properties is required. For carboxymethyl amylose sodium salt, this would involve synthesizing and characterizing a series of polymers with varying degrees of substitution and molecular weights.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each polymer in the data set. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the property of interest. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For carboxymethyl amylose sodium salt, QSPR models could be developed to predict how the degree of substitution and the distribution of carboxymethyl groups along the amylose chain affect its physicochemical properties. For instance, a higher degree of substitution is generally associated with increased water solubility and viscosity. A QSPR model could quantify this relationship and allow for the in silico design of polymers with tailored properties for specific applications.

Table 3: Examples of Molecular Descriptors and Their Potential Correlation with Macroscopic Properties of Carboxymethyl Amylose Sodium Salt

Descriptor Category Example Descriptors Potential Correlated Macroscopic Property
Constitutional Molecular weight, Number of carboxyl groupsViscosity, Solubility
Topological Connectivity indices, Shape indicesMechanical strength, Film-forming ability
Geometrical Radius of gyration, Surface areaDrug loading capacity, Swelling behavior
Quantum-Chemical Dipole moment, Partial chargesDielectric constant, Interaction with polar molecules

Ix. Future Research Trajectories and Emerging Paradigms

Advanced Synthesis and Process Engineering for Tailored Material Properties

Future research in the synthesis of Carboxymethyl Amylose (B160209) Sodium Salt will likely concentrate on achieving precise control over its molecular architecture to tailor its physicochemical properties for specific applications. The degree of substitution (DS) of carboxymethyl groups is a critical parameter that significantly influences the polymer's solubility, viscosity, and pH sensitivity. researchgate.net For instance, high-amylose sodium carboxymethyl starches with a low DS (between 0.1 and 0.2) are suitable for sustained-release formulations, while those with a higher DS (between 0.9 and 1.2) can be used for delayed-release applications. researchgate.net

Advanced synthesis methodologies, such as those performed in non-aqueous mediums, have demonstrated the ability to achieve a high DS (up to 1.74) with high reaction yields (up to 72%). researchgate.net Process engineering innovations, like spray-drying, are being explored to transform the polymer into a more suitable form for direct compression in tablet manufacturing, offering a more economical and industrially scalable production method. nih.gov

Table 1: Influence of Synthesis Parameters on Carboxymethyl Amylose Properties

ParameterEffect on PropertiesResearch Focus
Degree of Substitution (DS) Influences solubility, pH sensitivity, and drug release profile. researchgate.netAchieving precise DS values for targeted applications.
Reaction Medium Affects reaction efficiency and DS. Non-aqueous mediums can yield higher DS. researchgate.netExploring novel and more efficient solvent systems.
Drying Process Impacts particle morphology, compressibility, and binding properties. nih.govDevelopment of processes like spray-drying for improved physical characteristics. nih.gov
Amylose Source The amylose/amylopectin (B1267705) ratio in the parent starch can affect the final properties. mdpi.comInvestigating starches from various botanical sources with different amylose contents. researchgate.net

Hybrid and Composite Material System Integration

The integration of Carboxymethyl Amylose Sodium Salt into hybrid and composite materials is a rapidly growing area of research. By combining CMASS with other polymers, nanoparticles, or functional molecules, novel materials with enhanced properties and functionalities can be created.

For example, supramolecular networks have been prepared by conjugating amylose with carboxymethyl cellulose (B213188). mdpi.comresearchgate.net These networks can form hydrogels through the formation of double helix cross-linking points from the amylose graft chains. mdpi.comresearchgate.net The incorporation of other polymers, such as poly(ε-caprolactone), can lead to the formation of inclusion complexes, altering the network structure. mdpi.com

Composite films have also been developed by incorporating materials like lignin or by creating blends with other biopolymers such as sodium alginate and chitosan (B1678972). mdpi.commdpi.com These composites can exhibit improved properties, including enhanced UV blocking, hydrophobicity, thermal stability, and antibacterial activity. mdpi.commdpi.com

Table 2: Examples of Carboxymethyl Amylose-Based Hybrid and Composite Systems

SystemComponentsPotential Applications
Supramolecular Networks Amylose, Carboxymethyl Cellulose, Poly(ε-caprolactone)Eco-friendly and functional bio-based materials. researchgate.net
Composite Films Carboxymethyl Cellulose, LigninBiodegradable materials with enhanced UV blocking and thermal stability. mdpi.com
Composite Films Carboxymethyl Cellulose, Sodium Alginate, ChitosanAntibacterial food packaging. mdpi.com
Hydrogels Carboxymethyl Cellulose, Acrylamide, β-CyclodextrinDrug delivery systems for hydrophobic drugs. nih.gov

Development of In-Situ and Real-Time Characterization Methodologies

To better understand the dynamic behavior of Carboxymethyl Amylose Sodium Salt in various applications, the development of in-situ and real-time characterization methodologies is crucial. These techniques will allow for the observation of structural and property changes as they occur in response to environmental stimuli.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and solid-state 13C CP/MAS NMR are already used to characterize the chemical structure and crystallinity of CMASS. mdpi.comfrontiersin.orgnih.gov However, adapting these and other techniques for real-time monitoring during processes like swelling, drug release, or biodegradation will provide invaluable insights. For instance, in-situ monitoring of tablet swelling and erosion in simulated gastric and intestinal fluids can elucidate the precise mechanisms of drug release. mdpi.com

Future research may involve the use of advanced imaging techniques and spectroscopic methods to visualize and quantify changes in the hydrogel network structure, polymer chain dynamics, and interactions with other molecules in real-time.

Sustainable Production and Green Chemistry Innovations

A significant future direction for Carboxymethyl Amylose Sodium Salt research is the development of more sustainable and environmentally friendly production processes. This aligns with the broader principles of green chemistry, aiming to reduce waste, use renewable resources, and minimize the use of hazardous substances.

Current synthesis methods often involve organic solvents and can generate significant amounts of byproducts. researchgate.net Green chemistry approaches focus on alternative reaction media, such as aqueous systems or solvent-free methods, and the use of more benign reagents. mdpi.comresearchgate.net For instance, carboxymethylation in an aqueous phase is being explored as a "solvent-free" and low-cost alternative for industrial production. mdpi.com

Furthermore, there is a growing interest in utilizing cellulose from agricultural waste, such as corncobs, as a starting material for the synthesis of carboxymethyl cellulose, a related polymer. researchgate.net This approach not only provides a renewable feedstock but also adds value to agricultural byproducts.

Table 3: Green Chemistry Approaches in Carboxymethyl Amylose Synthesis

ApproachDescriptionPotential Benefits
Aqueous Phase Synthesis Using water as the reaction medium instead of organic solvents. mdpi.comReduced environmental impact, lower cost. mdpi.com
Solvent-Free Synthesis Conducting the reaction in the absence of a solvent.Minimized waste and volatile organic compound emissions.
Use of Renewable Feedstocks Utilizing cellulose from agricultural waste. researchgate.netSustainable sourcing, waste valorization.
Efficient Catalysis Developing more efficient and recyclable catalysts for the etherification reaction.Increased reaction rates, reduced energy consumption.

Exploration of Novel Stimuli-Responsive Systems

Carboxymethyl Amylose Sodium Salt's inherent pH sensitivity makes it a promising candidate for the development of "smart" or stimuli-responsive systems. researchgate.netmdpi.com These materials can undergo significant changes in their properties in response to specific environmental triggers.

Future research will likely focus on designing CMASS-based systems that respond to a wider range of stimuli, including temperature, light, enzymes, and specific biomolecules. nih.gov This can be achieved by grafting stimuli-responsive polymers onto the CMASS backbone or by incorporating functional molecules that can trigger a response. For example, hydrogels based on carboxymethyl cellulose have been developed that exhibit light-responsive behavior, allowing for controlled changes in stiffness. rsc.org

The development of dual- or multi-stimuli-responsive systems is another exciting avenue. researchgate.net These materials could offer more precise control over their behavior, enabling sophisticated applications in areas like targeted drug delivery, tissue engineering, and diagnostics. For instance, a nanogel that responds to both pH and temperature could be designed to release a drug only at a specific location (e.g., a tumor microenvironment) and time. researchgate.net

Q & A

Q. What standardized methods are recommended for characterizing the purity and degree of substitution (DS) of carboxymethylamylose sodium salt?

To determine purity and DS, employ a combination of titration, nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR). Titration quantifies free carboxyl groups via acid-base reactions, while NMR identifies substitution patterns by analyzing proton shifts in the anhydroglucose units . FTIR confirms functional groups (e.g., carboxylate peaks at ~1600 cm⁻¹) . For enzymatic hydrolysis validation, use copper sulfate precipitation tests to detect unhydrolyzed polymer fragments .

Q. How should sample preparation protocols be optimized for reproducible viscosity measurements in aqueous solutions?

Dissolve the polymer in pre-boiled, deionized water cooled to 40–50°C to prevent microbial interference. Use standardized stirring durations (e.g., 30–60 minutes) and concentrations (e.g., 1–2% w/v). Measure viscosity with a rotational viscometer at 25°C, ensuring shear rate consistency. Note that deviations in temperature or ionic strength (e.g., from buffer salts) can alter viscosity by 25–75% .

Q. What factors influence the viscosity and solubility of this compound in experimental setups?

Key factors include:

  • Degree of substitution (DS): Higher DS (>0.8) enhances solubility but may reduce viscosity due to increased electrostatic repulsion.
  • Molecular weight: High molecular weight grades (e.g., 600–3100 mPa·s at 2% concentration) exhibit greater viscosity .
  • pH: Stability is optimal at pH 6–9; acidic conditions (<4) induce precipitation .
  • Ionic strength: High salt concentrations screen carboxylate charges, reducing viscosity .

Q. What role does this compound play in in vitro models for studying sodium reduction in food or pharmaceutical formulations?

As a sodium-containing polymer, it mimics saltiness in low-sodium matrices while providing viscosity. In food science, use it at 0.5–1.5% w/w to replace NaCl in emulsified systems, monitoring texture via rheometry and sensory panels . For drug delivery, assess its mucoadhesive properties using Franz diffusion cells and tensile strength tests .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the relationship between degree of substitution (DS) and bioactivity in drug delivery systems?

Contradictions often arise from batch variability or methodological differences. Mitigate this by:

  • Validating DS via multiple techniques (e.g., elemental analysis + NMR) .
  • Conducting dose-response studies across DS ranges (0.2–1.5) to identify nonlinear effects .
  • Using factorial experimental designs to isolate DS impacts from confounding variables like molecular weight .

Q. What strategies optimize enzymatic hydrolysis of this compound for controlled molecular weight reduction?

Use Trichoderma reesei cellulase at 50°C and pH 5.0, with substrate concentrations ≤2% w/v to avoid steric hindrance. Monitor hydrolysis kinetics via reducing sugar assays (e.g., DNS method) and size-exclusion chromatography (SEC). Terminate reactions at 60–70% conversion to preserve functional carboxyl groups .

Q. How can batch-to-batch variability in commercial this compound be controlled for longitudinal studies?

  • Source material: Use batches with certified DS (±0.05) and viscosity ranges (e.g., 400–800 cP) .
  • Pre-screening: Characterize each batch via FTIR and viscometry before inclusion.
  • Statistical adjustments: Apply mixed-effects models to account for residual variability in data analysis .

Q. What advanced techniques integrate this compound with spectroscopic methods for real-time polymer degradation analysis?

Combine fluorescence labeling (e.g., FITC conjugation) with confocal microscopy to track degradation in hydrogel matrices. For in situ monitoring, use attenuated total reflectance (ATR)-FTIR to detect carboxylate group loss during hydrolysis . Pair with chemometric models to quantify degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.